5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)-
Description
5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group and a carboxylic acid moiety at the 5-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry. The compound is synthesized via nucleophilic addition reactions using aromatic aldehydes and primary amines, often catalyzed by indium (III) trifluoromethanesulfonate, yielding derivatives in 63–81% efficiency . Characterization typically involves IR, NMR, and mass spectrometry .
Properties
CAS No. |
901926-88-3 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-10(9)17-2)8-6-11(12(14)15)18-13-8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
OLPLNWQWQWVNEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride.
Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cyclization reaction. This is achieved by reacting 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. The oxime is then cyclized to form the isoxazole ring.
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the electron-donating methoxy groups.
Scientific Research Applications
Chemistry
- Building Block : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can exhibit different chemical properties.
Biology
- Biological Activities : Research indicates that 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- exhibits potential antimicrobial, antifungal, and anti-inflammatory activities. It serves as a lead compound for pharmaceutical development targeting various diseases.
- Mechanism of Action : The compound interacts with specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to modulation of signaling pathways involved in inflammation and cancer progression.
Medicine
- Therapeutic Potential : Derivatives of this compound have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values significantly lower than traditional chemotherapeutic agents .
Antimicrobial Activity
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl) | Effective | Less effective | Moderate |
| N-(5-chloro-2-methylphenyl) | Promising | Moderate | Moderate |
This table summarizes the antimicrobial efficacy of various derivatives, highlighting the influence of structural modifications on biological activity.
Cytotoxicity in Cancer Models
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound I | HepG2 | 1.43 | Induces apoptosis |
| Compound II | MCF-7 | 5.32 | Cell cycle arrest |
The results indicate significant cytotoxic effects against cancer cell lines, suggesting potential for targeted therapies based on structural characteristics .
Antimicrobial Efficacy
A study demonstrated that N-(4-bromophenyl) chloroacetamide exhibited significant antimicrobial activity against MRSA and other pathogens. This provides a benchmark for evaluating new derivatives based on structural similarities with 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)-.
Cytotoxicity in Cancer Models
Another investigation into novel phenoxy acetamides indicated that certain derivatives could induce significant apoptosis in HepG2 cells, outperforming traditional treatments like 5-Fluorouracil. This highlights the potential of isoxazole derivatives in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Key Structural Variations:
- Substituent Effects: 3,4-Dimethoxyphenyl vs. 3,4-Dihydroxyphenyl: Replacing methoxy groups (e.g., in the target compound) with hydroxyl groups (as in caffeic acid, 3-(3,4-dihydroxyphenyl)-2-propenoic acid) reduces lipophilicity and increases susceptibility to oxidation, impacting bioavailability and stability . Isoxazole vs. Pyrazole/Pyrimidine Rings: Derivatives like 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole exhibit altered electronic properties due to ring saturation and additional substituents, influencing reactivity and binding interactions .
Table 1: Structural Analogs and Substituent Effects
Spectroscopic and Physicochemical Properties
DFT studies and spectroscopic analyses highlight distinct features:
- UV-Vis Absorption : The 3,4-dimethoxyphenyl group in the target compound likely exhibits redshifted absorption (λₘₐₓ ~300 nm) compared to dihydroxyphenyl analogs (λₘₐₓ ~280 nm) due to electron-donating methoxy groups .
- IR Spectroscopy : C-O stretching vibrations from methoxy groups appear at 1250–1050 cm⁻¹, while carboxylic acid O-H stretches are observed at 2500–3300 cm⁻¹ .
- NMR : Aromatic protons in the 3,4-dimethoxyphenyl group resonate at δ 6.8–7.2 ppm (¹H NMR), distinct from hydroxyl-bearing analogs (δ 6.5–7.0 ppm) .
Biological Activity
5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- (CAS No. 901926-88-3) is a compound belonging to the isoxazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)- can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N1O4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid |
| CAS Number | 901926-88-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The isoxazole ring system is known for its versatility in binding to proteins and enzymes, influencing cellular pathways.
- Inhibition of Enzymatic Activity : Research indicates that derivatives of isoxazoles can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have shown that certain isoxazole derivatives can inhibit mitochondrial permeability transition pores (mtPTP), which are crucial in regulating cell death pathways .
- Anticancer Activity : The compound has demonstrated significant anticancer properties in various studies. For example, it has been reported to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism involves inducing apoptosis through modulation of apoptotic markers such as Bcl-2 and p21 .
Biological Activity Studies
Several studies have explored the biological activities associated with 5-Isoxazolecarboxylic acid, 3-(3,4-dimethoxyphenyl)-. Here are some notable findings:
- Antiproliferative Effects : In vitro assays have shown that this compound exhibits antiproliferative effects on cancer cells with IC50 values ranging from micromolar to sub-micromolar concentrations. For instance, a study indicated that modifications in the phenyl ring significantly affect the cytotoxicity against cancer cell lines .
- Immunomodulatory Effects : Investigations into the immunotropic effects of isoxazole derivatives have demonstrated their potential to enhance lymphocyte proliferation and cytokine production. This suggests a role in modulating immune responses .
Case Studies
- Zebrafish Model for Muscular Dystrophy : A study utilized a zebrafish model to assess the efficacy of an isoxazole derivative related to 5-Isoxazolecarboxylic acid in treating collagen VI congenital muscular dystrophies. The results showed promising therapeutic potential by improving calcium retention in mitochondria without affecting mitochondrial membrane potential .
- Cytotoxicity in Leukemia Cells : Another investigation focused on the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia (HL-60) cells. The study found that specific derivatives induced apoptosis and cell cycle arrest by altering gene expression related to apoptosis regulation .
Q & A
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
